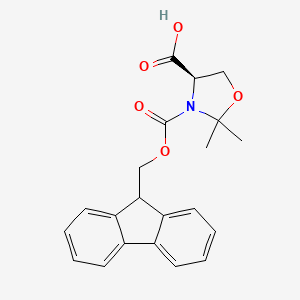![molecular formula C8H11ClN2O B13482364 (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine: The parent compound without the hydrochloride salt.
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine derivatives: Various derivatives with different substituents on the pyrido[3,2-b][1,4]oxazine core.
Uniqueness
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
ZSUXBHHKCLNXBR-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1COC2=C(N1)N=CC=C2.Cl |
Canonical SMILES |
CC1COC2=C(N1)N=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
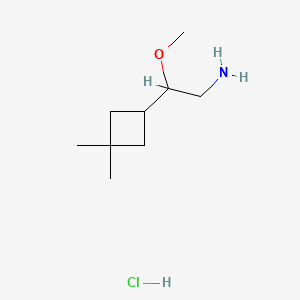
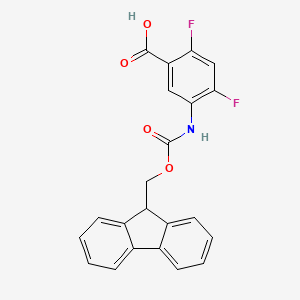
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)
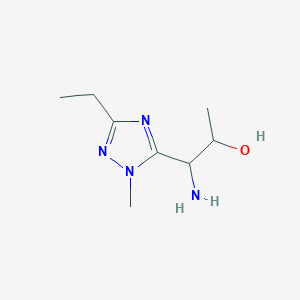
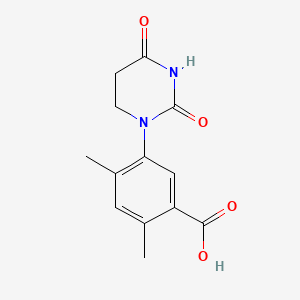

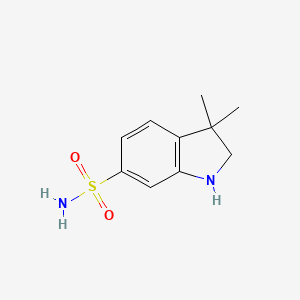
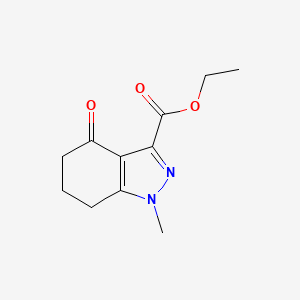

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)
